Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Description

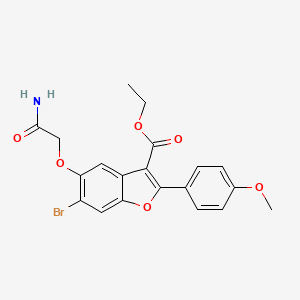

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at position 6, a 4-methoxyphenyl group at position 2, and a 2-amino-2-oxoethoxy substituent at position 5. The bromine atom increases molecular weight and may influence halogen bonding.

Properties

IUPAC Name |

ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO6/c1-3-26-20(24)18-13-8-16(27-10-17(22)23)14(21)9-15(13)28-19(18)11-4-6-12(25-2)7-5-11/h4-9H,3,10H2,1-2H3,(H2,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTGMRHFVNHPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)N)Br)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is characterized by a fused benzene and furan ring. Key functional groups include:

- Amino group : Contributes to biological interactions.

- Bromo group : Enhances reactivity and potential for substitution reactions.

- Carboxylate ester : Impacts solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : Cyclization of phenolic precursors under acidic conditions.

- Esterification : Reaction with ethanol in the presence of a strong acid catalyst.

- Introduction of Functional Groups : Nucleophilic substitution to incorporate the amino group.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of similar benzofuran derivatives against various cancer cell lines. For instance, compounds with methoxy substitutions at specific positions on the benzofuran structure have shown enhanced potency:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 180 |

| CA-4 | MDA-MB-231 | 3100 |

| 6a | A549 | <10 |

| 11a | HT-29 | >1000 |

These results indicate that structural modifications significantly influence biological activity, suggesting that this compound may possess similar or superior antiproliferative properties depending on its specific substitutions .

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

- Enzyme Inhibition : Binding to active sites of enzymes involved in cell proliferation.

- Receptor Interaction : Modulating pathways through receptor engagement, which can alter cellular responses.

Case Studies

- Anticancer Activity : A study demonstrated that benzofuran derivatives exhibit significant anticancer properties, with some derivatives showing nanomolar activity against breast cancer cell lines. The presence of methoxy groups was crucial for enhancing activity, with optimal configurations leading to increased potency .

- Anti-inflammatory Properties : Another investigation highlighted the potential anti-inflammatory effects of related compounds, indicating that modifications to the benzofuran structure could lead to promising therapeutic agents for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents at different positions on the benzofuran ring can dramatically alter potency and selectivity:

| Substituent Position | Effect on Activity |

|---|---|

| 6-position | Essential for potency |

| 3-position | Modulates efficacy |

| 4-position | Decreases activity |

This table illustrates how specific modifications can lead to enhanced or diminished biological effects, guiding future synthetic efforts towards more effective compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a unique structure that includes a benzofuran core with various functional groups, which enhance its reactivity and interaction with biological systems. The bromine atom and the ethoxy group are particularly significant, as they may influence the compound's binding affinity to enzymes and receptors, thereby modulating their activity.

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Interaction: It can alter cellular pathways by interacting with various receptors, impacting signaling cascades.

Medicinal Chemistry

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has been investigated for its pharmacological properties , including:

- Anti-inflammatory Activity: Studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating potential therapeutic use in inflammatory diseases.

- Anticancer Effects: Preliminary research shows that it may induce apoptosis in cancer cells, with specific cytotoxicity observed in various cancer cell lines.

Biological Applications

The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical assays:

- Biochemical Probes: It can serve as a probe for studying enzyme functions or cellular pathways.

- Inhibitors: Its structural features allow it to act as an inhibitor in various biochemical reactions.

Materials Science

In addition to its biological applications, this compound is being explored for use in:

- Polymer Development: Its unique structural characteristics enable modifications that can be utilized in creating new materials.

- Coatings: The compound's properties may be beneficial in developing protective coatings with specific functionalities.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

| Activity | Test System | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anti-inflammatory | Human macrophages | 15 µM | |

| Antioxidant | DPPH assay | 12 µM | |

| Cytotoxicity | A549 lung cancer cells | 8.23 µM | |

| Cytotoxicity | MCF-7 breast cancer cells | 5.59 µM |

Notable Findings:

- Anti-inflammatory Effects: Significant inhibition of TNF-alpha production was observed in studies involving human macrophages, suggesting its potential utility in treating inflammatory conditions.

- Antioxidant Activity: The compound demonstrated strong free radical scavenging activity through DPPH assays, indicating its role as an antioxidant agent.

- Anticancer Properties: In vitro studies indicated that the compound could induce apoptosis and inhibit proliferation in cancer cells, showcasing selective cytotoxicity towards A549 and MCF-7 cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related benzofuran derivatives:

Key Observations:

- Electronic Effects : The target compound’s 4-methoxyphenyl group at position 2 provides stronger electron-donating effects compared to phenyl or methyl substituents in analogues . This may enhance stability in oxidative environments.

- Hydrogen Bonding: The 2-amino-2-oxoethoxy group in the target compound offers dual hydrogen-bonding capacity (NH₂ and carbonyl), distinguishing it from ether- or ester-linked substituents in analogues .

- Steric Considerations: Compounds with bulky substituents (e.g., 4-methylbenzyloxy in ) may exhibit reduced conformational flexibility compared to the target’s amino-oxoethoxy group.

Physicochemical Properties

*Estimated based on structural data.

Analysis:

- The target compound’s higher polar surface area (PSA) and hydrogen-bond acceptors suggest greater solubility in polar solvents compared to analogues with hydrophobic substituents .

- The lower XLogP3 value of the target (estimated ~2.5) vs. analogues (e.g., 5.7 in ) indicates reduced lipophilicity, which may influence bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.